![molecular formula C23H24N4O3 B7720522 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

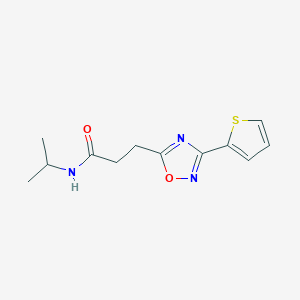

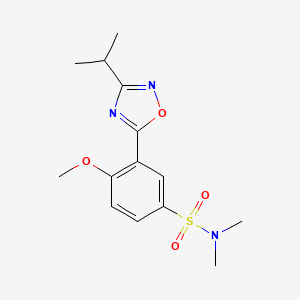

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as BQ-123, is a selective endothelin A receptor antagonist. It was first synthesized in 1992 by Dr. Timothy W. Davenport and his team at the University of Cambridge.

Scientific Research Applications

a. Fluorescent Sensor for Inorganic Cations:

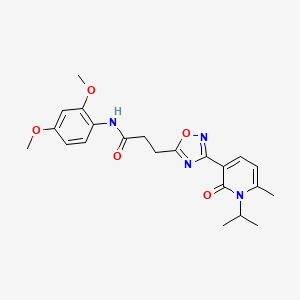

- This compound acts as a fluorescent sensor suitable for detecting small inorganic cations (such as lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc) in strongly polar solvents like acetonitrile .

Pharmaceutical and Therapeutic Uses

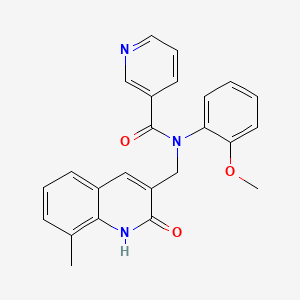

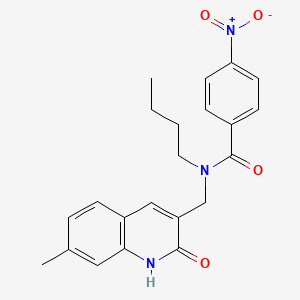

a. Ras Inhibitors:- Pyrazolo[3,4-b]quinolin-3-amine derivatives have been investigated as inhibitors of oncogenic Ras proteins . These proteins play a crucial role in cancer development, making them attractive targets for drug discovery.

- Benzo[b][1,8]naphthyridine derivatives, which share structural similarities with pyrazolo[3,4-b]quinolines, exhibit antitumor properties . Further exploration of this compound class may reveal additional anticancer potential.

- Some pyrazolo[3,4-b]quinoline derivatives have demonstrated DNA binding properties . Understanding their interactions with DNA could lead to applications in gene therapy or diagnostics.

- Certain pyrazolo[3,4-b]quinoline derivatives exhibit antimicrobial activity . Investigating their mechanism of action and specificity could inform the development of novel antibiotics.

Synthetic Strategies

a. Recent Advances in Synthesis:- A review covering comprehensive data from 2017 to 2021 highlights synthetic strategies and approaches for 1H-pyrazolo[3,4-b]pyridine derivatives . Researchers continue to explore efficient methods for accessing these compounds.

Mechanism of Action

Target of Action

The primary targets of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide are currently under investigation. As a member of the 1H-pyrazolo[3,4-b]quinoline class of compounds, it is expected to interact with biological targets that influence physical, photophysical, and biological properties .

Mode of Action

The exact mode of action of this compound is not fully understood yet. It is believed to interact with its targets, leading to changes at the molecular level that can influence the function of cells or tissues. The specific nature of these interactions and the resulting changes are subjects of ongoing research .

Biochemical Pathways

Given its structural class, it may influence several pathways related to cell signaling, growth, and proliferation . The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the target interactions.

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Some studies suggest that similar compounds may have potential as fluorescent sensors and biologically active compounds

Action Environment

The action, efficacy, and stability of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular or tissue environment. Understanding these influences can be crucial for optimizing the compound’s use and effectiveness .

properties

IUPAC Name |

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-4-5-12-27-22-17(13-15-8-6-7-9-18(15)24-22)21(26-27)25-23(28)16-10-11-19(29-2)20(14-16)30-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTUSUIQEDKZYAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

![3,4,5-triethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720482.png)